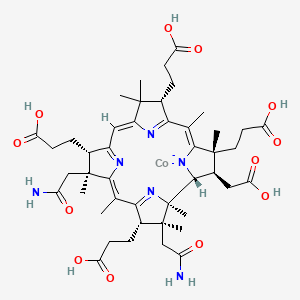
cob(I)yrinic acid a,c diamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cob(I)yrinic acid a,c diamide is a cobyrinic acid a,c diamide. It has a role as a mouse metabolite. It is a conjugate acid of a cob(I)yrinate a,c diamide(5-).
Wissenschaftliche Forschungsanwendungen
Enzymatic Activity and Biosynthesis
- Enzyme Characterization : Cob(I)yrinic acid a,c-diamide plays a role in the activity of various enzymes. For instance, an enzyme exhibiting cob(II)yrinic acid a,c-diamide reductase activity was purified from Pseudomonas denitrificans, involved in cobalamin biosynthesis, reducing Co(II)-corrinoids to the Co(I) state (Blanche et al., 1992).
- Cobaltochelatase and Cobalamin Biosynthesis : Cobaltochelatase, an enzyme catalyzing cobalt insertion in hydrogenobyrinic acid a,c-diamide during coenzyme B12 biosynthesis, was studied. This complex enzyme, significant in B12 biosynthesis, was observed to form cob(II)yrinic acid a,c-diamide as a reaction product (Debussche et al., 1992).
Genetic Studies
- Genetic Analysis of Cob Genes : A DNA fragment from Pseudomonas denitrificans, containing cob genes, was sequenced revealing structural genes for enzymes involved in cobyrinic acid a,c-diamide synthesis (Crouzet et al., 1990).
Catalysis and Synthesis
- Characterization of Synthase : Cobyrinic acid a,c-diamide synthase, catalyzing the conversion of cobyrinic acid to its a,c-diamide form, was studied, providing insights into enzymatic mechanisms and substrate preferences (Debussche et al., 1990).
- Synthetase Mechanism : The mechanism of cobyrinic acid a,c-diamide synthetase was explored, highlighting its role in vitamin B12 biosynthesis and its enzymatic kinetics (Fresquet et al., 2004).
Biotechnological Applications
- Genetic Engineering for Cobalamin Production : Genetically engineered Escherichia coli for the production of cobyrinic acid a,c-diamide was reported, indicating its potential in biotechnological applications (Roessner et al., 2005).
Electrode Immobilization
- Electrode Immobilization : Research on the immobilization of cob(III)yrinic acid derivatives on electrode surfaces suggests potential applications in electrocatalysis and sensor development (Abrantes et al., 2010).
Amidation Reactions
- Biosynthesis of Vitamin B12 : The role of cob(I)yrinic acid a,c-diamide in vitamin B12 biosynthesis was demonstrated through the study of the enzyme catalyzing its sequential amidation (Blanche et al., 1991).
Chemical Behavior and Derivatives
- Study of Chemical Derivatives : The chemical behavior of cob(III)yrinic acid derivatives was explored in preparative experiments, contributing to the understanding of its properties and potential applications (Inhoffen et al., 1976).
Eigenschaften
Produktname |
cob(I)yrinic acid a,c diamide |
|---|---|
Molekularformel |
C45H61CoN6O12- |
Molekulargewicht |
936.9 g/mol |
IUPAC-Name |
3-[(1R,2S,3S,5Z,7S,8S,10Z,13S,15Z,17R,18R,19R)-2,7-bis(2-amino-2-oxoethyl)-3,13,17-tris(2-carboxyethyl)-18-(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanoic acid;cobalt |
InChI |
InChI=1S/C45H62N6O12.Co/c1-21-36-24(10-13-32(56)57)41(3,4)28(49-36)18-27-23(9-12-31(54)55)43(6,19-29(46)52)39(48-27)22(2)37-25(11-14-33(58)59)44(7,20-30(47)53)45(8,51-37)40-26(17-35(62)63)42(5,38(21)50-40)16-15-34(60)61;/h18,23-26,40H,9-17,19-20H2,1-8H3,(H10,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61,62,63);/p-1/t23-,24-,25-,26+,40-,42-,43+,44+,45+;/m1./s1 |
InChI-Schlüssel |
RIOREOKPRNNJQD-OKJGWHJPSA-M |
Isomerische SMILES |
C/C/1=C/2\[C@@]([C@@H](C(=N2)/C=C\3/C([C@@H](C(=N3)/C(=C\4/[C@]([C@H]([C@@H]([N-]4)[C@]5([C@@]([C@@H](C1=N5)CCC(=O)O)(C)CC(=O)N)C)CC(=O)O)(C)CCC(=O)O)/C)CCC(=O)O)(C)C)CCC(=O)O)(C)CC(=O)N.[Co] |
Kanonische SMILES |
CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)O)(C)C)CCC(=O)O)(C)CC(=O)N)C)CCC(=O)O)(C)CC(=O)N)C)CC(=O)O)(C)CCC(=O)O.[Co] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1R,4R,6S,10S)-4,12,12-trimethyl-5-oxatricyclo[8.2.0.04,6]dodecan-9-one](/img/structure/B1256276.png)







![(19R)-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B1256286.png)

![N-[2-[[11-[2-(4-methyl-1-piperazinyl)-1-oxoethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepin-8-yl]sulfonylamino]ethyl]carbamic acid tert-butyl ester](/img/structure/B1256289.png)